molecular formula C19H17N5O3S2 B2665963 3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034535-03-8

3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2665963
CAS No.: 2034535-03-8
M. Wt: 427.5
InChI Key: IPTXUSFWMPXDQT-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolin-4(3H)-one family, characterized by a bicyclic quinazolinone core substituted at the N-3 position with a piperidine ring bearing a benzo[c][1,2,5]thiadiazole sulfonyl group. The benzo[c][1,2,5]thiadiazole moiety is a bicyclic heteroaromatic system containing sulfur and nitrogen, which confers unique electronic and steric properties. This structural combination suggests applications in medicinal chemistry, particularly as a modulator of biological targets such as receptors or enzymes .

Properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c25-19-14-6-1-2-7-15(14)20-12-24(19)13-5-4-10-23(11-13)29(26,27)17-9-3-8-16-18(17)22-28-21-16/h1-3,6-9,12-13H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTXUSFWMPXDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.

    Attachment of the Benzo[c][1,2,5]thiadiazole Moiety: This step often involves the use of sulfonylation reactions, where the benzo[c][1,2,5]thiadiazole derivative is reacted with the piperidine-quinazolinone intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[c][1,2,5]thiadiazole moiety.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as an inhibitor of specific enzymes or receptors, which could be explored for therapeutic purposes.

    Industry: The compound’s unique properties may be useful in the development of new materials, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[c][1,2,5]thiadiazole moiety could play a crucial role in these interactions, given its electron-withdrawing properties and ability to participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Quinazolinone Derivatives

  • 3-(Thiazol-2-yl)quinazolin-4(3H)-ones (e.g., compounds from ):
    These derivatives replace the benzo[c]thiadiazole sulfonyl-piperidine group with a simpler thiazole ring. Thiazole-containing analogs are widely studied for antimicrobial and anticancer activities due to their moderate electron-withdrawing effects. However, the absence of a sulfonyl group reduces their solubility and target-binding specificity compared to the target compound .

  • 3-(1,3,4-Thiadiazol-2-yl)quinazolin-4(3H)-ones (e.g., ): These feature a monocyclic thiadiazole substituent. While they exhibit anticonvulsant and anti-inflammatory properties, the bicyclic benzo[c]thiadiazole in the target compound likely enhances aromatic stacking interactions and metabolic stability .

Piperidine-Substituted Quinazolinones

  • BQZ-12 (3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one, ): BQZ-12 shares a piperidine-like cyclohexyl group but lacks the sulfonyl-thiadiazole unit. Its efficacy as a positive allosteric modulator (PAM) of the M1 muscarinic receptor highlights the importance of the N-3 substituent’s stereochemistry and hydrophobicity.
  • PET Tracers (e.g., 18F-labeled compounds in ): These tracers incorporate piperidine-methyl groups linked to quinazolinones for imaging applications. The target compound’s sulfonyl-piperidine bridge could offer stronger hydrogen-bonding capacity, advantageous for target engagement in diagnostic or therapeutic contexts .

Sulfonyl-Containing Analogs

  • 2-((4-Benzylpiperidin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one (7c, ):
    This analog has a trifluoromethylphenyl group instead of the benzo[c]thiadiazole sulfonyl unit. The CF3 group provides lipophilicity and metabolic resistance, but the absence of a sulfonyl group may limit interactions with polar binding pockets .

Antimicrobial Activity

While direct data on the target compound is absent, structurally related 3-heterocyclo-quinazolinones (e.g., thiazolyl derivatives in ) show potent anti-MRSA activity. The benzo[c]thiadiazole sulfonyl group may enhance membrane penetration or disrupt bacterial enzyme function, analogous to sulfonamide antibiotics .

Cytotoxic Effects

A morpholinyl-substituted quinazolinone () demonstrated cytotoxicity against HT29 cells (IC50 = 4.12 mM). The target compound’s sulfonyl-piperidine group could modulate similar pathways, such as topoisomerase inhibition or kinase modulation, warranting further evaluation .

Allosteric Modulation

BQZ-12 () and BQCA are benchmarks for M1 receptor modulation. The target compound’s sulfonyl group may stabilize interactions with allosteric pockets, offering a novel mechanism distinct from BQCA’s hydroxycyclohexyl moiety .

Comparative Data Table

Compound Core Structure N-3 Substituent Key Activities Advantages Over Target Compound
Target Compound Quinazolin-4(3H)-one Benzo[c]thiadiazole sulfonyl-piperidine Hypothesized: Antimicrobial, anticancer High solubility, strong binding specificity
3-(Thiazol-2-yl)quinazolin-4(3H)-one Quinazolin-4(3H)-one Thiazole Antimicrobial, anticonvulsant Simpler synthesis
BQZ-12 Benzo[h]quinazolin-4(3H)-one Cyclohexyl-pyridinylmethyl M1 receptor PAM Proven in vivo efficacy
7c () Quinazolin-4(3H)-one Trifluoromethylphenyl-benzylpiperidine Undisclosed Enhanced lipophilicity

Biological Activity

The compound 3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic derivative that exhibits potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound, including the presence of a benzo[c][1,2,5]thiadiazole moiety and a quinazolinone framework, contribute to its pharmacological properties.

Chemical Structure

The compound can be represented by the following molecular formula:

Property Details
Molecular Formula C₁₃H₁₃N₃O₄S₂
Molecular Weight 327.38 g/mol
CAS Number 1119451-24-9

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, a review highlighted various 1,3,4-thiadiazole derivatives showing promising cytotoxic effects against multiple cancer cell lines. The structure–activity relationship (SAR) analysis revealed that substituents on the thiadiazole ring play a crucial role in enhancing cytotoxicity .

In particular, compounds similar to the target molecule have demonstrated inhibition of growth in various cancer cell lines such as SK-MEL-2 and MCF-7, with IC50 values indicating effective potency . The mechanism of action is believed to involve interactions with tubulin and other cellular targets, leading to apoptosis in cancer cells.

Antimicrobial Activity

The sulfonamide group present in the compound is known for its antibacterial properties. Research has shown that sulfone and sulfoxide substituted heterocycles possess notable antibacterial activity against a range of pathogens . The incorporation of benzo[c][1,2,5]thiadiazole enhances this activity due to its electron-withdrawing characteristics which may facilitate better binding to bacterial targets.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The compound exhibited an IC50 value of approximately 4.27 µg/mL against SK-MEL-2 cells, indicating strong potential as an anticancer agent .
  • Antimicrobial Screening : In another investigation focused on sulfonamide derivatives, compounds structurally related to the target molecule were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the piperidine ring significantly influenced antibacterial potency .

The proposed mechanisms through which 3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown interaction with tubulin proteins leading to disruption of mitotic spindle formation during cell division.
  • Targeting Protein Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.

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